n-isobutyl-1h-purin-6-amine
Description
N-Isobutyl-1H-purin-6-amine is a substituted purine derivative featuring an isobutyl group (-CH2CH(CH2)2) attached to the exocyclic amine at position 6 of the purine ring. Purine derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous nucleobases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways .
Properties
IUPAC Name |
N-(2-methylpropyl)-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6(2)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEXZTANKWVLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879566 | |
| Record name | ADENINE,N6-I-BUTYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-isobutyl-1h-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with isobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The compound undergoes regioselective alkylation and substitution reactions at reactive sites on the purine scaffold:
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N7 Alkylation : A novel SnCl₄-catalyzed method enables direct N7-tert-alkylation of 6-substituted purines. For example, reactions with tert-butyl halides yield N7-tert-butyl derivatives, though primary/secondary alkyl halides show poor conversion due to carbocation stability limitations .
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C6 Substitution : The amino group at C6 participates in nucleophilic aromatic substitution (SNAr) with alkoxides or thiols under basic conditions, enabling functionalization at this position .
Table 1: Alkylation and Substitution Outcomes
Oxidation and Cyclocondensation
Under oxidative alkaline conditions, n-isobutyl-1H-purin-6-amine derivatives form Schiff base intermediates, which undergo cyclocondensation to yield tri-substituted purines. Metal-free oxidative coupling with primary alkoxides drives this pathway, favoring type B purines with bulky substituents .
Stability Under Reaction Conditions
The tert-butyl group at N7 exhibits stability during further modifications such as:
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C6 Chlorination : Retains integrity during reactions with POCl₃ or PCl₅.
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Amination : Stable under ammonia or amine treatment at elevated temperatures .
Key Stability Observations :
-
Degradation occurs under prolonged acidic conditions (pH < 3).
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Thermal stability up to 150°C in inert atmospheres.
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
n-Isobutyl-1H-purin-6-amine has been investigated for its potential as a therapeutic agent in several medical conditions due to its ability to modulate key biological pathways.
1.1. Phosphoinositide 3-Kinase Inhibition
Research has shown that derivatives of this compound can act as inhibitors of phosphoinositide 3-kinases (PI3Ks). These enzymes are crucial in various cellular processes, including growth, proliferation, and survival. Inhibiting PI3K activity has therapeutic implications for treating cancers and inflammatory diseases.
Case Study:
A patent describes the use of n-isobutyl-1H-purin-6-amines in treating conditions associated with abnormal PI3K activity, such as autoimmune diseases and cancers. The compounds were demonstrated to effectively modulate PI3K activity in vitro and in vivo, suggesting their potential utility in clinical settings for managing these diseases .
1.2. Anticancer Activity
Studies have highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, experiments conducted on K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells indicated that certain derivatives exhibited significant antiproliferative activity.
Data Table: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | GI50 (µM) | Comparison |
|---|---|---|---|
| 4a | K-562 | 17.8 | Higher than bohemine |
| 4d | MCF-7 | 4.7 | Higher than roscovitine |
| 4e | K-562 | 25.0 | Lower than bohemine |
The study demonstrated that these compounds could inhibit cell proliferation significantly more than established drugs like bohemine and roscovitine, indicating their potential as novel anticancer agents .
Neuroprotective Effects
The neuroprotective properties of this compound derivatives have also been explored, particularly in the context of ischemic stroke and neurodegenerative diseases.
Case Study:
In a pharmacological screening approach, derivatives were tested for their ability to protect neurons from oxidative stress and apoptosis induced by ischemic conditions. Results indicated that some compounds significantly reduced neuronal damage and infarction size when administered post-injury .
Mechanism of Action
The mechanism of action of n-isobutyl-1h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: N-Substituted 1H-Purin-6-Amines
Key Observations:
- Larger, lipophilic groups (e.g., cyclopentyl, benzyl-butyl) enhance membrane permeability but may reduce aqueous solubility .
- Biological Activity: N-Isopentenyl derivatives (e.g., N-(3-methylbut-2-en-1-yl)) exhibit cytokinin activity, regulating plant cell division .
Comparison with C-Substituted Purin-6-Amines
Substitution on carbon atoms of the purine ring (e.g., positions 2, 8, or 9) modifies electronic structure and steric interactions:
Table 2: C-Substituted Purin-6-Amines
Key Observations:
- N9 substitution (e.g., phenyl, isopropyl) stabilizes the purine ring and modulates binding to adenosine receptors .
- Synthesis Strategies: C-Substituted derivatives often require multi-step routes, such as cyclization of imidazole precursors (e.g., 5-amino-1-phenyl-1H-imidazole-4-carbonitriles) .
Biological Activity
N-isobutyl-1H-purin-6-amine is a derivative of purine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its structural similarity to natural nucleotides, which allows it to interact with various biological systems, including enzyme inhibition and modulation of cellular processes.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism and signaling pathways. It can act as an inhibitor or activator , influencing various biological processes. The precise mechanisms depend on the context of use and the specific molecular targets engaged by the compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiparasitic Activity : Studies have highlighted its potential against Trypanosoma brucei, a parasite responsible for African sleeping sickness. The compound has shown selectivity and potency in inhibiting key enzymes associated with the parasite's survival .
- Antitumor Properties : As part of ongoing investigations into purine derivatives, this compound has been explored for its antitumor potential, with modifications leading to enhanced activity against various cancer cell lines .
1. Antiparasitic Activity
A notable study focused on the structure-activity relationship (SAR) of purine derivatives identified this compound as a promising lead compound. The study reported significant inhibition of T. brucei with a pEC50 value exceeding 7.0, indicating strong potency against this pathogen .
| Compound | pEC50 (T. brucei) | Selectivity Index |
|---|---|---|
| This compound | ≥7.0 | >100 |
2. Antitumor Studies
In another investigation, a series of purine derivatives were synthesized and screened for their antitumor activity. This compound was included in the screening panel, showing promising results against several cancer cell lines. The modifications made to the purine scaffold enhanced its cytotoxic effects significantly.
| Compound | IC50 (Cancer Cell Line) | Modifications |
|---|---|---|
| This compound | 12 µM (HeLa) | C2 and C6 substitutions |
Toxicological Assessments
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Toxicological evaluations have indicated that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain selectivity over normal cells, suggesting a favorable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
